[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine - 1247489-06-0

[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Catalog Number: EVT-1754054
CAS Number: 1247489-06-0
Molecular Formula: C9H8ClFN4
Molecular Weight: 226.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: Click Chemistry: The azide derivative is then reacted with propargyl amine using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry” [, ]. This reaction forms the 1,2,3-triazole ring and introduces the methanamine group.
Physical and Chemical Properties Analysis
  • Lipinski's rule of five: These rules help predict the drug-likeness of a molecule based on its physicochemical properties []. Computational tools like Molinspiration can be used to calculate these parameters for this specific compound.
Applications
  • Antimicrobial agents: Several 1,2,3-triazole derivatives have exhibited promising antimicrobial activity against various bacteria and fungi [, , , , , ]. This compound could be explored for its potential to combat infectious diseases.
  • Anticancer agents: 1,2,3-triazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines [, ]. This compound could be a potential candidate for anticancer drug development.
  • Neuroscience research: Some 1,2,3-triazole derivatives have shown activity in modulating neurotransmitter systems, such as the serotonin and dopamine systems [, , ]. This compound could be investigated for its potential effects on brain function and behavior.
  • Material science: 1,2,3-triazole derivatives have found applications in material science due to their unique electronic and structural properties []. This compound could be explored for its potential in developing novel materials.

2-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide

  • Compound Description: This compound (3) was reacted with sulfuric acid, leading to an unexpected ring closure and forming 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound (4) was unexpectedly synthesized from 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide by exposure to sulfuric acid. It exhibited antimicrobial activity comparable to ampicillin and vancomycin [].

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound was investigated for its structural properties using single-crystal X-ray diffraction, revealing details about its conformation and crystal packing [].

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

  • Compound Description: These two compounds (4 and 5) were synthesized and their structures were determined by single crystal diffraction []. Both are isostructural and contain two independent molecules in the asymmetric unit.
  • Compound Description: This compound's crystal structure was analyzed using single-crystal X-ray diffraction []. The study revealed details about its molecular geometry and packing within the crystal lattice.

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound was synthesized as a derivative of azidothymidine (AZT) combined with a 7-chloroquinoline scaffold through a 1,4-disubstituted 1,2,3-triazole []. It was investigated for its potential as an HIV reverse transcriptase inhibitor.

(E)-3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

  • Compound Description: The crystal structure of this compound was studied using X-ray diffraction, revealing the presence of two independent molecules in the asymmetric unit and weak C–H⋯F interactions in the crystal packing [].

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: This compound's crystal structure was elucidated using X-ray crystallography, revealing details about its molecular conformation and intermolecular interactions [].

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: The crystal structure of this compound was determined through single-crystal X-ray diffraction, revealing the presence of an intramolecular N—H⋯N hydrogen bond and various intermolecular interactions [].

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (17, NLX-204)

  • Compound Description: This compound is a lead structure identified as a serotonin 5-HT1A receptor-biased agonist with robust antidepressant-like activity [].

4-(1H-imidazo[4,5-b]pyridin-2-yl)phenyl)-N-(5-aryl-1H-1,2,3-triazol-1-yl)methanamines

  • Compound Description: This series of compounds was synthesized and characterized as part of a medicinal chemistry program focusing on heterocyclic scaffolds [].
  • Compound Description: These four novel quinoline–benzimidazole hybrids containing triazole linkers were synthesized and tested for their antiproliferative activity against various cancer cell lines [].

2-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-4-pyrazolyl]-3-aryl-1,3-thiazolan-4-one

  • Compound Description: A series of these compounds (5a-i) were synthesized and evaluated for their in vitro antibacterial and antifungal activities [].

8-acetyl-4-{[(1-(5-chloro-2-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-methoxy-2H-1,4-benzoxazin-3(4H)-one, 8-acetyl-4-[(1-mesityl-1H-1,2,3-triazol-4-yl)methyl]-5-methoxy-2H-1,4-benzoxazin-3(4H)-one, and 8-acetyl-5-methoxy-4-{[(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

  • Compound Description: These paeonol derivatives containing 1,4-benzoxazinone and 1,2,3-triazole moieties were synthesized and evaluated for their cytotoxic activity against cancer cell lines [].

4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18)F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone

  • Compound Description: This radiotracer, labeled with fluorine-18, was synthesized and evaluated for its potential as a myocardial perfusion imaging agent using positron emission tomography (PET) [].

(1″R,2″S,3R)-2″-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-5-methyl-1″-(ferrocin-2-yl)-1″,2″,5″,6″,7″,7a″-hexahydrospiro[indoline-3,3″-pyrrolizin]-2-one

  • Compound Description: This compound is a heterocyclic hybrid of a spirooxindole system synthesized via the attachment of ferrocene and triazole motifs [].

7-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-hydroxy2-phenyl-4H-chromen-4-one (1c) and 7-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (1g)

  • Compound Description: These compounds are chrysin derivatives containing a triazole moiety that exhibited improved antiproliferative activities compared to the parent compound chrysin [].

7‐Chloro‐N‐[2‐(1H‐5‐ferrocenyl‐1,2,3‐triazol‐1‐yl)ethyl]quinolin‐4‐amine

  • Compound Description: This novel ferrocenylquinoline compound was designed, synthesized, and evaluated for its antileishmanial activity [].
  • Compound Description: These novel triazolyl-acridine compounds were synthesized and screened for cytotoxic activity against MCF-7 (human breast adenocarcinoma cell line) and HT-29 (human colon adenocarcinoma cell line) cells [].

5-((3aR,5S,6S,6aR)-6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)-2,6-diphenyl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles

  • Compound Description: This series of compounds (10a-r) was synthesized and evaluated for their nematicidal and antifungal properties [].

dimethyl 7-((2S,3S)-3-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,6-dihydro-2H-pyran-2-yl)-4-(4-fluorophenyl)-9-oxo-8-phenyl-6-thia-1,2,8-triazaspiro[4.4]non-2-en-3-ylphosphonate

  • Compound Description: A series of these novel phosphonyl thiazolo pyrazole derivatives (11a-g) were synthesized and evaluated for their nematicidal activity [].
  • Compound Description: These cyanoquinoline radiotracers were investigated for their potential in tumor imaging using positron emission tomography (PET). [18F]FED6 showed substrate specificity for ABC transporters, while [18F]FED20 lacked this specificity [].

5′‐aryl‐N‐(4‐aryl‐1H‐imidazol‐2‐yl)‐1H‐1,2,3‐triazol‐1‐amines

  • Compound Description: These imidazolyl triazole derivatives were synthesized and evaluated for their antimicrobial activity [].

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

  • Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels investigated for its analgesic effects [, ].

2-(3-(4-chloro-3-fluorophenyl)-5-ethyl-1H-1,2,4-triazol-1-yl)-N-(3,5-dichlorobenzyl)acetamide (MR-L2)

  • Compound Description: MR-L2 is a positive allosteric modulator of phosphodiesterase-4B (PDE4B) [].

N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxides and N-(2-(4-aryl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxides

  • Compound Description: These are two series (8a-f and 9a-f) of novel 1,2,3-triazole-containing nitrones synthesized and investigated for their antioxidant capacity [].

2-{4-[3-aryl-1-phenylpyrazol-4-yl]-1,2,3-triazol-1-yl}-1-(4-methyl-2-aryl-1,3-thiazol-5-yl)ethanol derivatives

  • Compound Description: This series of novel pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives (5a-l) were synthesized and screened for antimicrobial activity [].

(3S,3'S,3'aS,5'R,6'aS)-6-chloro-3'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxo-1,2,3',3'a,4',5',6',6'a-octahydro-1'H-spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole]-5'-yl]benzoic acid (BI-0252)

  • Compound Description: BI-0252 is a chemically stable and orally active inhibitor of the MDM2-p53 interaction, identified through scaffold modification of existing MDM2-p53 inhibitors [].

2-(5-benzoyl-1H-benzo(d)(1,2,3)triazol-1-yl)-N-(3-chloro-2-oxo-4-arylazetidin-1-yl)acetamide

  • Compound Description: These compounds (3a-h) were synthesized and evaluated for their antibacterial and antifungal activities [].

(E)-3-(4-methoxyphenyl)-1-(5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one (4h)

  • Compound Description: This compound is a heterocyclic chalcone synthesized and characterized using various spectroscopic techniques, including single crystal X-ray studies [].
  • Compound Description: These triazolyl oxazolidinone derivatives (1a and 1b) are part of a series of 12 compounds synthesized and evaluated for stability in simulated gastric and intestinal fluids, as well as human plasma []. These particular compounds were found to be unstable in simulated gastric fluid.

N-[(R)-3,3-difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide (KPR-5714)

  • Compound Description: KPR-5714 is a novel and selective TRPM8 antagonist that showed efficacy in improving overactive bladder symptoms in rat models [].

Properties

CAS Number

1247489-06-0

Product Name

[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

IUPAC Name

[1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanamine

Molecular Formula

C9H8ClFN4

Molecular Weight

226.64 g/mol

InChI

InChI=1S/C9H8ClFN4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2

InChI Key

JYXOTBKPEKYHTG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)F

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.